1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid is a synthetic organic compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials
Protection of Azetidine Ring: The azetidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through nucleophilic substitution reactions, using reagents such as trifluoroethanol and appropriate activating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and activating agents like tosyl chloride or trifluoromethanesulfonic anhydride.
Deprotection Reactions: Strong acids like trifluoroacetic acid or hydrochloric acid in solvents such as dichloromethane or methanol are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free azetidine carboxylic acid, while substitution reactions can introduce various functional groups at the trifluoroethoxy position .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid depends on its specific applicationThe presence of the trifluoroethoxy group can enhance binding affinity and specificity, while the tert-butoxycarbonyl group can protect reactive sites during chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
- 1-Boc-azetidine-3-carboxylic acid
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high binding affinity and specificity, such as drug development and enzyme inhibition studies .
Properties
Molecular Formula |
C11H16F3NO5 |
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Molecular Weight |
299.24 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H16F3NO5/c1-9(2,3)20-8(18)15-4-10(5-15,7(16)17)19-6-11(12,13)14/h4-6H2,1-3H3,(H,16,17) |
InChI Key |
DMPTYSFMAWCCPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
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